molecular formula C22H19F3N2O5S2 B14942824 Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B14942824
M. Wt: 512.5 g/mol
InChI Key: BKCSZYQCTSNDDR-UHFFFAOYSA-N
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Description

Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, introduction of the sulfanyl group, and subsequent functionalization with the trifluoroacetyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the trifluoroacetyl group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzothiophene derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate
  • Methyl 6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of the methoxy and trifluoroacetyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H19F3N2O5S2

Molecular Weight

512.5 g/mol

IUPAC Name

methyl 6-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H19F3N2O5S2/c1-11-4-7-15(31-2)14(8-11)26-17(28)10-33-12-5-6-13-16(9-12)34-19(20(29)32-3)18(13)27-21(30)22(23,24)25/h4-9H,10H2,1-3H3,(H,26,28)(H,27,30)

InChI Key

BKCSZYQCTSNDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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